Cas no 61382-10-3 (2-(pyridin-2-yl)-1,3-benzoxazol-6-amine)

2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzoxazolamine, 2-(2-pyridinyl)-
- 2-pyridin-2-yl-1,3-benzoxazol-6-amine
- DTXSID90615203
- Z361422626
- 2-(Pyridin-2-yl)benzo[d]oxazol-6-amine
- 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
- AKOS005206229
- EN300-127371
- 61382-10-3
- CS-0232506
-
- Inchi: InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2
- InChI Key: OAYGTNXJKHMFJA-UHFFFAOYSA-N
- SMILES: c1ccnc(c1)c2nc3ccc(cc3o2)N
Computed Properties
- Exact Mass: 211.07467
- Monoisotopic Mass: 211.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 396.7±17.0 °C at 760 mmHg
- Flash Point: 193.7±20.9 °C
- PSA: 64.94
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127371-5.0g |
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 | |
Alichem | A029189780-10g |
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine |
61382-10-3 | 97% | 10g |
$2363.76 | 2023-09-01 | |
Enamine | EN300-127371-5000mg |
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 95.0% | 5000mg |
$1945.0 | 2023-10-02 | |
1PlusChem | 1P01A5GT-2.5g |
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 95% | 2.5g |
$1681.00 | 2025-03-04 | |
1PlusChem | 1P01A5GT-10g |
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 95% | 10g |
$3627.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303176-1g |
2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 97% | 1g |
¥18111.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303176-50mg |
2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine |
61382-10-3 | 97% | 50mg |
¥3343.00 | 2024-05-06 | |
A2B Chem LLC | AV52461-100mg |
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine |
61382-10-3 | 95% | 100mg |
$280.00 | 2024-04-19 | |
A2B Chem LLC | AV52461-250mg |
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine |
61382-10-3 | 95% | 250mg |
$384.00 | 2024-04-19 | |
A2B Chem LLC | AV52461-1g |
2-(Pyridin-2-yl)benzo[d]oxazol-6-amine |
61382-10-3 | 95% | 1g |
$742.00 | 2024-04-19 |
2-(pyridin-2-yl)-1,3-benzoxazol-6-amine Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine
6-Benzoxazolamine, 2-(2-pyridinyl)-: A Comprehensive Overview
6-Benzoxazolamine, 2-(2-pyridinyl)- is a unique chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzoxazolamine core with a 2-pyridinyl substituent at position 2. Its intricate structure combines elements from both aromatic chemistry and heterocyclic systems, making it a subject of interest for researchers exploring pharmacological applications.
The compound's structure is characterized by the presence of a six-membered ring fused to an oxazole moiety, which introduces interesting chemical reactivity and electronic properties. The substitution at position 2 with a pyridinyl group further enhances its complexity, as it introduces additional electron-withdrawing effects and potential sites for intermolecular interactions.
Recent studies have focused on the synthesis and characterization of 6-Benzoxazolamine, 2-(2-pyridinyl)-, particularly its role as a potential bioisostere in drug design. The compound's ability to participate in hydrogen bonding, π-π interactions, and chelation has been explored, highlighting its potential utility in medicinal chemistry.
In the realm of biological activity, preliminary investigations suggest that 6-Benzoxazolamine, 2-(2-pyridinyl)- exhibits promising antimicrobial and anti-inflammatory properties. These findings align with its structural features, which may facilitate interactions with enzymatic sites or receptor molecules. Further research is underway to elucidate the exact mechanisms of action and optimize its therapeutic potential.
The synthesis of 6-Benzoxazolamine, 2-(2-pyridinyl)- involves a series of steps that combine pyridine chemistry with heterocyclic formation. Key challenges include achieving high yields and maintaining the compound's integrity during purification. Innovations in catalytic methods and sustainable synthesis are being explored to enhance the efficiency of its production.
Beyond its chemical and biological attributes, 6-Benzoxazolamine, 2-(2-pyridinyl)- is also being investigated for its potential in nanoformulations. Its small molecular size and solubility properties make it a candidate for incorporation into drug delivery systems, such as liposomes or nanoparticles. This could significantly enhance its bioavailability and targeting efficiency.
Recent advancements in computational chemistry have enabled researchers to model the behavior of 6-Benzoxazolamine, 2-(2-pyridinyl)- at a molecular level. These simulations provide insights into its binding affinity and adverse interactions, aiding in the design of more effective drugs with fewer side effects.
In conclusion, 6-Benzoxazolamine, 2-(2-pyridinyl)- stands at the forefront of molecular innovation in the biomedical sciences. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool for researchers and clinicians alike. As further studies unravel its full potential, this compound is poised to make significant contributions to the field of pharmacotherapy.
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